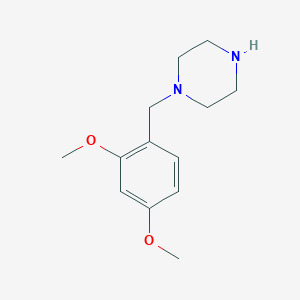![molecular formula C19H17FN2O2 B3036611 (E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one CAS No. 383147-34-0](/img/structure/B3036611.png)
(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one
Descripción general
Descripción
(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one, also known as DMBFBO or 4-fluoro-DMB, is an organic compound that has recently gained attention due to its potential applications in the field of scientific research. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound, and is used as a reagent in organic synthesis. This compound has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of certain cancer cells, and its potential use as a drug delivery system.
Aplicaciones Científicas De Investigación
(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one has been used in a variety of scientific research applications, such as drug delivery systems, cancer research, and enzymatic studies. It has been used as a drug delivery system due to its ability to form stable complexes with various drugs, including anticancer drugs. It has also been studied for its potential to inhibit the growth of certain cancer cells, and its ability to act as an enzyme inhibitor. Additionally, (E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one has been used to study the structure and function of enzymes, such as cytochrome P450 and cytochrome c oxidase.
Mecanismo De Acción
The mechanism of action of (E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one is not yet fully understood, but it is believed to involve its ability to form stable complexes with various drugs. It is thought to interact with the active sites of enzymes, such as cytochrome P450 and cytochrome c oxidase, and to inhibit their activity. Additionally, it is believed to interact with the cell membrane of cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one have not been extensively studied, but it is believed to have anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of certain cancer cells, and to reduce inflammation in animal models. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase, and to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one for laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its synthesis is relatively simple and straightforward. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation of (E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one is its solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous potential future directions for the use of (E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one. It could be further studied for its potential therapeutic applications, such as its ability to inhibit the growth of certain cancer cells, and its potential use as a drug delivery system. Additionally, it could be studied for its potential to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase, and to reduce the production of reactive oxygen species. Finally, it could be studied for its potential to interact with the cell membrane of cancer cells, leading to their death.
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12(22(2)3)10-18(23)14-6-9-17-16(11-14)19(24-21-17)13-4-7-15(20)8-5-13/h4-11H,1-3H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHVFDZDBVEQJ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F)/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({4-[2-(4-Cyclohexylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036529.png)
![3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036531.png)


![3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036535.png)
![2,3-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3036536.png)

![[5-(3,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B3036540.png)




